Diethyl 2-(diethylamino)but-2-enedioate
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Overview
Description
Diethyl 2-(diethylamino)but-2-enedioate is an organic compound with the molecular formula C₁₂H₂₁NO₄. It is known for its unique structure, which includes both ester and amine functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl maleate: Similar structure but lacks the diethylamino group.
Diethyl fumarate: Isomer of diethyl maleate with different geometric configuration.
Diethyl 2-aminobut-2-enedioate: Similar structure but with an amino group instead of a diethylamino group.
Uniqueness
Diethyl 2-(diethylamino)but-2-enedioate is unique due to the presence of both ester and diethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
116308-58-8 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
diethyl 2-(diethylamino)but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3 |
InChI Key |
DWDOSGVYJUIERF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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